

Salfredin B11: A Technical Guide to Its Physicochemical Properties and Biological Significance

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Compound of Interest

Compound Name: Salfredin B11

Cat. No.: B12763752

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Introduction

Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of *Nigella sativa* and *Nigella glandulifera*.^[1] As a member of the flavonoid family, a class of compounds known for their diverse pharmacological activities, **Salfredin B11** holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of **Salfredin B11**, outlines general experimental protocols for their determination, and explores potential biological activities and associated signaling pathways based on its chemical class and origin.

Physicochemical Properties

A summary of the core physicochemical properties of **Salfredin B11** is presented below. These parameters are crucial for understanding its behavior in biological systems and for the design of future studies.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O ₄	PubChem[1]
Molecular Weight	232.23 g/mol	PubChem[1]
Physical Description	Solid	Human Metabolome Database
Melting Point	179 - 180 °C	Human Metabolome Database
Water Solubility (Predicted)	1.21 g/L	Human Metabolome Database
pKa (Predicted)	Acidic pKa likely due to the phenolic hydroxyl group. A precise experimental value is not readily available in the literature.	Inferred from flavonoid chemistry

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for determining the key physicochemical properties of a natural product like **Salfredin B11**.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered **Salfredin B11** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for designing in vitro and in vivo experiments.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **Salfredin B11** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of **Salfredin B11** in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **Salfredin B11**, the phenolic hydroxyl group is the most likely acidic proton.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of **Salfredin B11** is dissolved in a suitable solvent system (e.g., water-cosolvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activities and Signaling Pathways

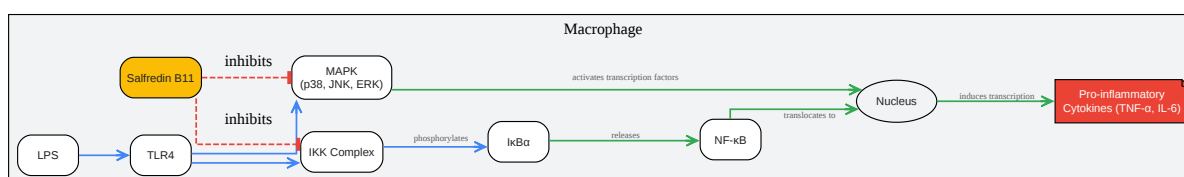
While specific studies on the signaling pathways directly modulated by **Salfredin B11** are limited, its chemical structure as a flavonoid and its origin from *Nigella sativa*, a plant with well-documented medicinal properties, suggest several potential biological activities.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. **Salfredin B11** may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a strong inflammatory response by binding to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines. **Salfredin B11** may inhibit this process.



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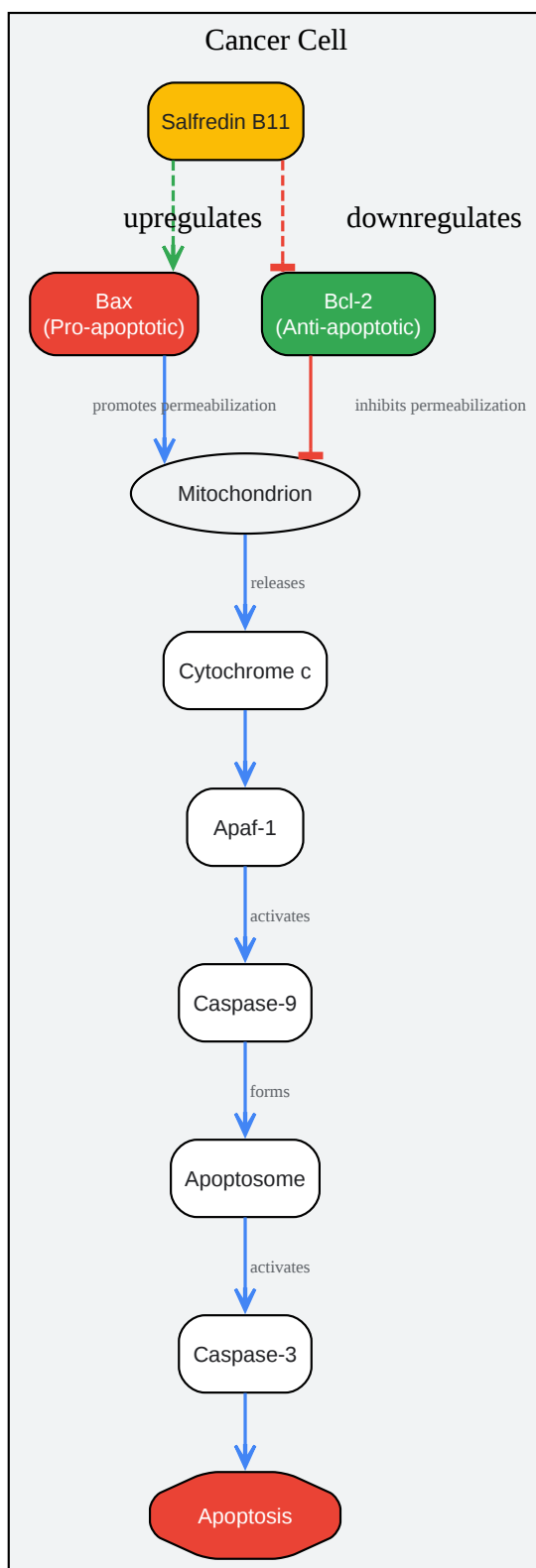
Caption: Proposed anti-inflammatory mechanism of **Salfredin B11**.

Anticancer Activity

Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Proposed Signaling Pathway: Induction of Apoptosis via the Intrinsic Pathway

Salfredin B11 may induce apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.

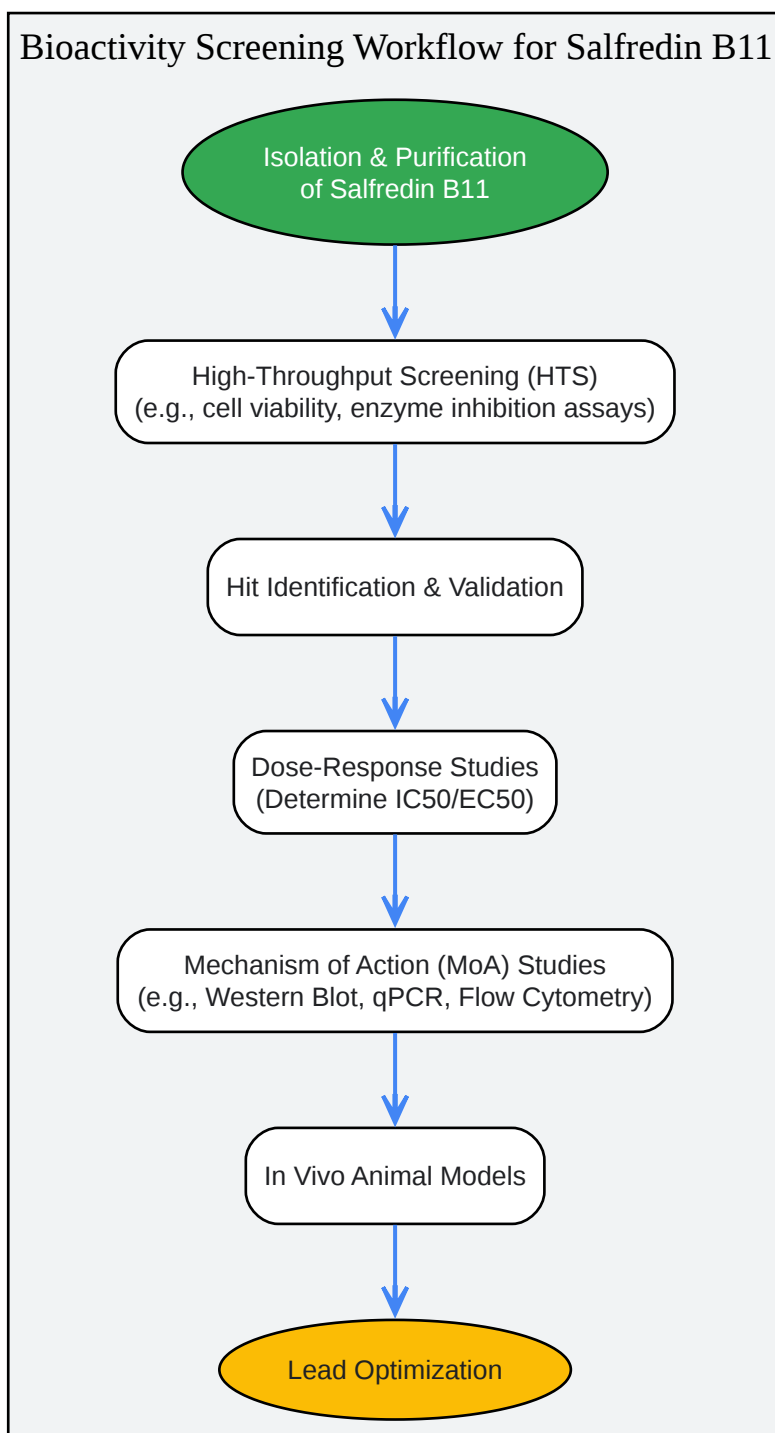


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Caption: Proposed apoptotic mechanism of **Salfredin B11** in cancer cells.

Experimental Workflow for Bioactivity Screening

The discovery of the biological activities of a novel natural product like **Salfredin B11** typically follows a structured workflow.



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Caption: General workflow for screening the bioactivity of **Salfredin B11**.

Conclusion

Salfredin B11 presents an interesting scaffold for further pharmacological investigation. This guide summarizes its known physicochemical properties and provides a framework for future research by outlining standard experimental protocols and proposing potential mechanisms of action based on its chemical class. Further studies are warranted to experimentally validate its pKa, elucidate its specific biological targets, and fully characterize its therapeutic potential.

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References

- 1. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
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